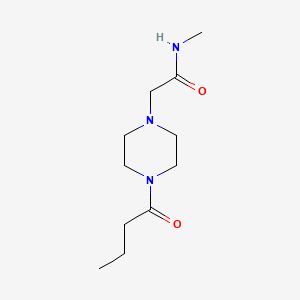![molecular formula C14H22N2O B7567123 N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide, commonly known as DMXAA or ASA404, is a synthetic compound with potential antitumor properties. It was first discovered in the late 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of extensive research due to its promising anti-cancer properties.
Mécanisme D'action
DMXAA works by selectively targeting tumor blood vessels. It activates the immune system and induces the production of cytokines, which in turn leads to the destruction of tumor blood vessels. This results in the death of cancer cells due to a lack of blood supply.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). These cytokines play a key role in the activation of the immune system and the destruction of tumor blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for use in lab experiments. It is easy to synthesize and has been extensively studied for its anti-cancer properties. However, there are also some limitations to its use. DMXAA is known to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some results.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is in combination therapy with other anti-cancer agents. DMXAA has been shown to enhance the anti-tumor effects of other agents, such as chemotherapy and radiation therapy. Another area of interest is in the development of more stable forms of DMXAA that can be used in aqueous solutions. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and its potential use in the treatment of various types of cancer.
Méthodes De Synthèse
DMXAA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-(dimethylamino)benzaldehyde with methyl 3-aminobutanoate in the presence of a reducing agent. The resulting intermediate is then subjected to further reactions to yield DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use as an anti-cancer agent. Preclinical studies have shown that DMXAA exhibits potent anti-tumor activity against a wide range of cancers, including lung, colon, and breast cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-6-14(17)16(4)11-12-7-9-13(10-8-12)15(2)3/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFYSRGGRUIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

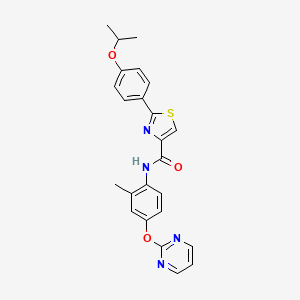
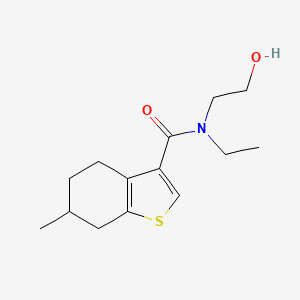
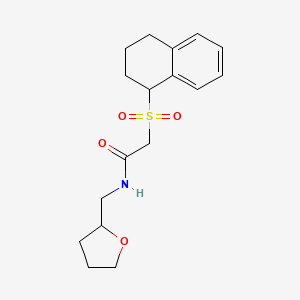

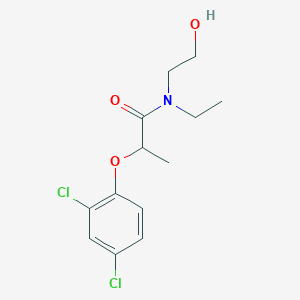
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
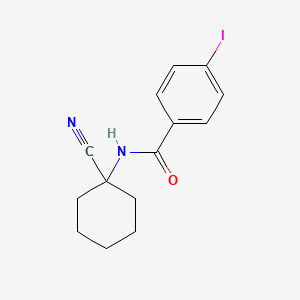
![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)
